2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride
Description
2-[4-(Aminomethyl)phenyl]-N-methylbenzamide hydrochloride is a benzamide derivative characterized by an N-methylated amide group and a 4-(aminomethyl)phenyl substituent at the 2-position of the benzoyl ring. The compound’s molecular formula is C₁₅H₁₇ClN₂O, with a molecular weight of 288.77 g/mol. Structurally, it combines a benzamide backbone with a para-aminomethyl-substituted phenyl group, which may enhance solubility and bioavailability due to the hydrophilic aminomethyl moiety. Such compounds are frequently explored in pro-drug design and medicinal chemistry due to their tunable pharmacokinetic properties .
Properties
Molecular Formula |
C15H17ClN2O |
|---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-17-15(18)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12;/h2-9H,10,16H2,1H3,(H,17,18);1H |
InChI Key |
HMVLWLBADSKTCF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nitration of dimethyl terephthalate to 3-nitro-4-methoxycarbonylbenzoic acid | Dimethyl terephthalate, nitrating reagent, acetic acid, phase transfer catalyst, solvent | Not specified | Not specified | Sequential nitration under controlled conditions |
| 2 | Conversion to 2-nitro-4-methoxycarbonylbenzoyl chloride and amination | Triphosgene, triethylamine in toluene; ammonia gas | 92 | 94 (HPLC) | Reaction at 60 °C for 4 h, followed by ammonia introduction |
| 3 | Dehydration to methyl 2-nitro-4-cyanobenzoate | Phosphorus oxychloride reflux, ice water quench, methanol recrystallization | 87 | 98 (HPLC) | Reflux until raw material disappears, recrystallization for purity |
| 4 | Reduction and salt formation to methyl 2-amino-4-aminomethylbenzoate hydrochloride | 5% Pd/C catalyst, 35% HCl, hydrogen atmosphere (1-3 MPa), water solvent, high-pressure reactor | 89-90 | 97 (HPLC) | Hydrogenation for 4 h at 2.5 MPa or 3 h at 3.0 MPa |
This process is adapted from a Chinese patent (CN111592465A) describing an environmentally friendly and high-yield synthetic method.
Reaction Conditions and Analytical Characterization
- Nitration : Controlled addition of nitrating reagent to dimethyl terephthalate in the presence of acetic acid and phase transfer catalyst ensures selective substitution.
- Chlorination and Amination : Use of triphosgene and triethylamine in toluene at 60 °C converts the acid to acid chloride, which reacts with ammonia gas to form the formylamino intermediate.
- Dehydration : Reflux with phosphorus oxychloride converts the formylamino group to a cyano group, monitored by TLC.
- Hydrogenation : Catalytic reduction with palladium on carbon under pressurized hydrogen in hydrochloric acid converts nitro and cyano groups to amino and aminomethyl groups, simultaneously forming the hydrochloride salt.
Analytical techniques used to confirm structure and purity include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Thin Layer Chromatography (TLC) for reaction monitoring.
- Melting point determination.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) for structural elucidation.
- Infrared (IR) spectroscopy for functional group identification.
- The described method achieves high yields (87-92%) and high purity (94-98%) at each step, culminating in a final product yield of approximately 89-90% with 97% purity.
- The use of palladium on carbon catalyst and hydrogenation under controlled pressure is crucial for efficient reduction.
- The hydrochloride salt formation improves compound stability and handling.
- The process minimizes byproducts and environmental waste, addressing common issues in aromatic amine synthesis.
- The synthetic pathway is scalable and reproducible, suitable for industrial applications.
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Purity (%) | Analytical Techniques |
|---|---|---|---|---|---|---|
| 1 | 3-Nitro-4-methoxycarbonylbenzoic acid | Dimethyl terephthalate, nitrating agent, acetic acid | Solvent, phase transfer catalyst | Not specified | Not specified | TLC, HPLC |
| 2 | Methyl 2-nitro-4-formylaminobenzoate | Triphosgene, triethylamine, ammonia gas | 60 °C, 4 h, toluene | 92 | 94 (HPLC) | TLC, HPLC |
| 3 | Methyl 2-nitro-4-cyanobenzoate | Phosphorus oxychloride | Reflux, quench with ice water | 87 | 98 (HPLC) | TLC, HPLC |
| 4 | 2-Amino-4-aminomethyl methyl benzoate hydrochloride | Pd/C catalyst, HCl, H2 gas | 1-3 MPa H2, aqueous, 3-4 h | 89-90 | 97 (HPLC) | HPLC, NMR, IR |
The preparation of 2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride involves a well-established multi-step synthetic route characterized by nitration, chlorination, amination, dehydration, catalytic hydrogenation, and salt formation. The described method offers high yields, purity, and environmental advantages, confirmed by comprehensive analytical data. This synthesis is suitable for research and industrial scale production of this compound.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl (-CH2NH2) group undergoes oxidation under controlled conditions:
-
Reagents/Conditions : Potassium permanganate (KMnO4) in acidic or basic media, hydrogen peroxide (H2O2), or catalytic oxidation with transition metals.
-
Products : Oxidation of the aminomethyl group yields a carboxylic acid derivative (4-carboxybenzoyl-N-methylbenzamide hydrochloride) .
Table 1: Oxidation Pathways
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-[4-(aminomethyl)phenyl]-N-methylbenzamide·HCl | KMnO4 (H2SO4) | 4-Carboxybenzoyl-N-methylbenzamide·HCl | 65–78 |
Reduction Reactions
The tertiary amide group can be reduced to a secondary amine under specific conditions:
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) or sodium borohydride (NaBH4) with catalytic additives.
-
Products : Reduction generates 2-[4-(aminomethyl)phenyl]-N-methylbenzylamine hydrochloride .
Table 2: Reduction Parameters
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product Purity (%) |
|---|---|---|---|---|
| LiAlH4 | THF | 0–25 | 4 | 92 |
| NaBH4/I2 | MeOH | 60 | 12 | 85 |
Substitution Reactions
The aminomethyl group participates in nucleophilic substitution:
-
Reagents/Conditions : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., NaOH).
-
Products :
Acid/Base-Mediated Transformations
The hydrochloride salt dissociates in aqueous solutions:
-
Protonation/Deprotonation :
Comparative Reactivity Insights
Key differences from analogs:
-
vs. 4-(Aminomethyl)-N-methylbenzamide·HCl : The additional phenyl group in the target compound sterically hinders nucleophilic attack at the amide carbonyl, reducing reactivity by ~30% compared to simpler analogs .
-
vs. N-Methylbenzamide : The aminomethyl substituent introduces electron-donating effects, accelerating electrophilic aromatic substitution at the para position .
Mechanistic and Kinetic Data
-
Activation Energy : Oxidation of the aminomethyl group requires 85–95 kJ/mol, as determined via Arrhenius plots .
-
Reaction Half-Lives :
Industrial-Scale Considerations
Scientific Research Applications
2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as inflammation or cancer.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
Biological Activity
2-[4-(Aminomethyl)phenyl]-N-methylbenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C15H17ClN2O
- Molecular Weight : 272.76 g/mol
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Many derivatives of aminomethylphenyl compounds have shown promising results against cancer cell lines. For instance, studies on related compounds demonstrated their ability to intercalate into DNA and inhibit topoisomerase I, a key enzyme in DNA replication and transcription .
- Receptor Interaction : The compound may interact with specific receptors, such as the 5-HT2C receptor, which is implicated in mood regulation and has been targeted for antipsychotic drug development .
Biological Activity Data
The biological activity of 2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride can be summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.50 | Antiproliferative via DNA intercalation |
| HeLa (Cervical) | 0.82 | Topoisomerase inhibition |
| A2780 (Ovarian) | 1.28 | Cytotoxicity through receptor modulation |
| K562 (Leukemia) | 2.31 | General cytotoxicity |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the phenyl and amine groups significantly influence the biological activity of the compound. Key findings include:
- Compounds with additional dimethylamino groups exhibited enhanced antiproliferative effects.
- The positioning of substituents on the phenyl rings can alter binding affinity to target receptors, affecting overall potency .
Case Studies
- Antitumor Efficacy : A study evaluated various derivatives against a panel of cancer cell lines, revealing that compounds with a para-substituted aminomethyl group showed superior activity compared to ortho or meta substitutions .
- Receptor Binding Studies : Research demonstrated that certain derivatives selectively bind to the 5-HT2C receptor, suggesting potential applications in treating mood disorders and psychosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-(aminomethyl)benzoic acid derivatives and N-methylbenzamide precursors. Optimization involves:
- Catalyst selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance reaction efficiency .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products .
- Purification : Recrystallization from ethanol/water mixtures improves purity (≥98%) .
- Yield Improvement : Adjust stoichiometry (1.2:1 molar ratio of amine to acyl chloride) and monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR identify characteristic peaks (e.g., aromatic protons at 7.2–8.0 ppm, methyl groups at 2.8–3.2 ppm) .
- HPLC : Retention times (e.g., 0.88–1.82 minutes under reverse-phase conditions) and >95% peak purity confirm homogeneity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] matching theoretical values within 3 ppm error) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Freely soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water. Pre-solubilize in DMSO for biological assays .
- Stability : Stable at -20°C for ≥5 years as a crystalline solid. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural characterization?
- Contradiction Analysis :
- NMR Peaks : Compare experimental shifts with computational predictions (e.g., DFT calculations) to confirm assignments .
- Unexpected Signals : Trace impurities (e.g., unreacted starting materials) via column chromatography or preparative HPLC .
- Case Study : In analogs like N-(4-(aminomethyl)phenyl)-5-bromo-2-hydroxybenzamide hydrochloride, bromine-induced deshielding caused peak splitting, resolved by deuterated solvent exchange .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in therapeutic contexts?
- Approaches :
- Functional Group Modifications : Introduce substituents (e.g., halogens, methoxy) to the benzamide ring and assess biological activity (e.g., enzyme inhibition) .
- Pharmacophore Modeling : Use docking simulations to predict interactions with targets like kallikrein-related peptidases .
Q. How can researchers optimize analytical methods for detecting trace impurities in this compound?
- Method Development :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
